molecular formula C10H9Cl2NO4S B8731294 2-Chloro-3-(3-oxomorpholino)benzene-1-sulfonyl chloride

2-Chloro-3-(3-oxomorpholino)benzene-1-sulfonyl chloride

Cat. No. B8731294
M. Wt: 310.15 g/mol
InChI Key: QJHQZTOCPKXTRP-UHFFFAOYSA-N
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Patent
US08378092B2

Procedure details

Intermediate 17 (1 g, 3.05 mmol) was converted to the title sulfonyl chloride using the procedure described in 1.7). The crude material was used without further purification in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(S[C:9]1[C:10]([Cl:22])=[C:11]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][C:16]2=[O:21])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.[S:23]([Cl:27])(Cl)(=[O:25])=[O:24]>>[Cl:22][C:10]1[C:11]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][C:16]2=[O:21])=[CH:12][CH:13]=[CH:14][C:9]=1[S:23]([Cl:27])(=[O:25])=[O:24]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1C(=C(C=CC1)N1C(COCC1)=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was used without further purification in the next step

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1N1C(COCC1)=O)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.